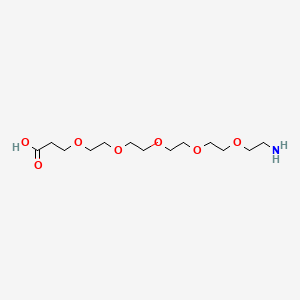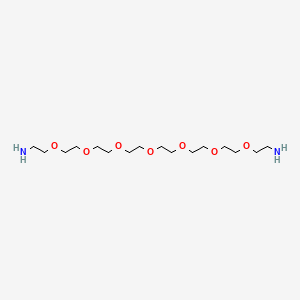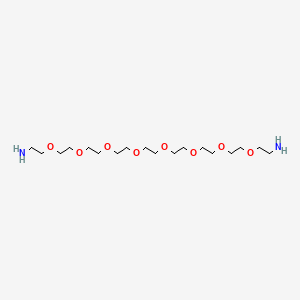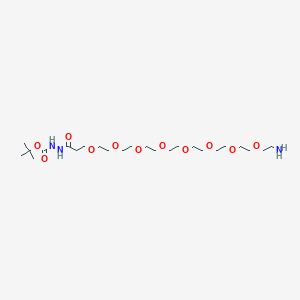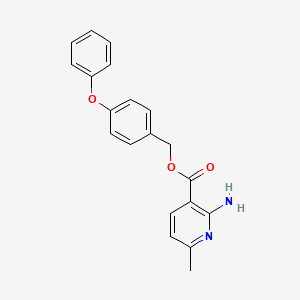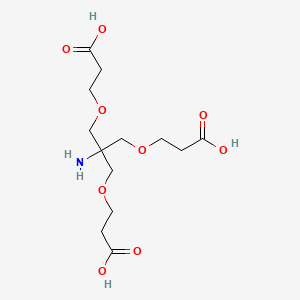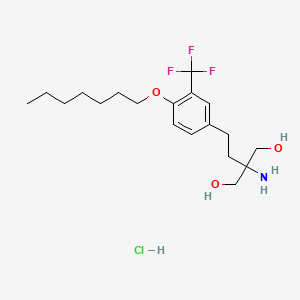
APS6-45
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
APS6-45 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran vías de señalización RAS/MAPK.
Biología: Se emplea en investigaciones sobre señalización celular y biología del cáncer.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento del carcinoma medular de tiroides y otros cánceres.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y como herramienta en el descubrimiento de fármacos
Mecanismo De Acción
APS6-45 ejerce sus efectos inhibiendo la vía de señalización RAS/MAPK. Esta vía es crucial para la proliferación y supervivencia celular, y su inhibición conduce a la supresión del crecimiento tumoral. This compound se une selectivamente a objetivos moleculares específicos, incluyendo RET M918T, e inhibe su actividad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de APS6-45 involucra múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están ampliamente disponibles en el dominio público. Se sabe que el compuesto se produce bajo condiciones estrictas para garantizar una alta pureza y eficacia .
Análisis De Reacciones Químicas
Tipos de Reacciones
APS6-45 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes derivados.
Reducción: El compuesto se puede reducir para producir varios productos.
Sustitución: This compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones varían según el producto deseado .
Productos Mayores Formados
Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados que retienen la estructura central del compuesto mientras exhiben diferentes actividades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Sorafenib: Otro inhibidor de la vía RAS/MAPK, pero con diferentes afinidades de unión y eficacia.
Cabozantinib: Similar en su mecanismo de acción, pero difiere en sus propiedades farmacocinéticas y índice terapéutico.
Unicidad de APS6-45
This compound es único en su capacidad de inhibir fuertemente la señalización de la vía RAS con una toxicidad mínima en todo el animal. Ha demostrado una eficacia superior en modelos preclínicos en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPJRHPAMCBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
